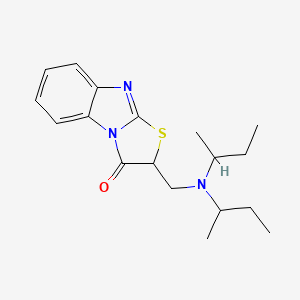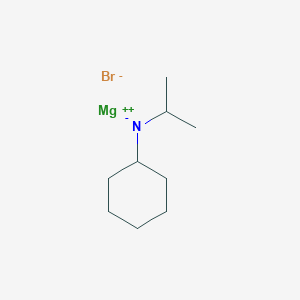
p-(Hexyloxy)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Hexyloxy)cinnamic acid is a derivative of cinnamic acid, which is a natural aromatic carboxylic acid found in various plants. This compound features a benzene ring substituted with a hexyloxy group and an acrylic acid functional group. The presence of these functional groups allows for various modifications, making it a versatile compound in scientific research and industrial applications.
Métodos De Preparación
The synthesis of p-(Hexyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives. One common method is the Fischer esterification, where cinnamic acid reacts with hexanol in the presence of an acid catalyst. Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
p-(Hexyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hexyloxy group to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The double bond in the acrylic acid group can be reduced to a single bond using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
p-(Hexyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the production of liquid crystal compounds for display technologies.
Mecanismo De Acción
The mechanism of action of p-(Hexyloxy)cinnamic acid involves its interaction with various molecular targets. It can modulate signaling pathways such as MAPK and PI3K/Akt, and inactivate transcription factors like NF-κB, AP-1, and STAT3 . These interactions lead to its biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar compounds to p-(Hexyloxy)cinnamic acid include:
p-Hydroxycinnamic acid: Differing by the presence of a hydroxyl group instead of a hexyloxy group.
Ferulic acid: Contains a methoxy group and a hydroxyl group on the benzene ring.
Propiedades
Número CAS |
33602-00-5 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(E)-3-(4-hexoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3,(H,16,17)/b11-8+ |
Clave InChI |
YUPOGZHOMDSGCD-DHZHZOJOSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


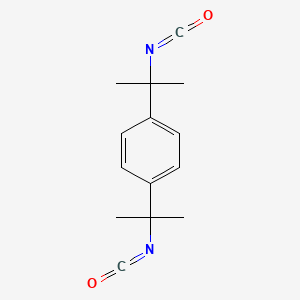
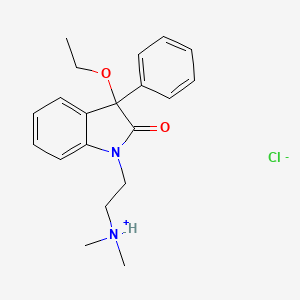
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
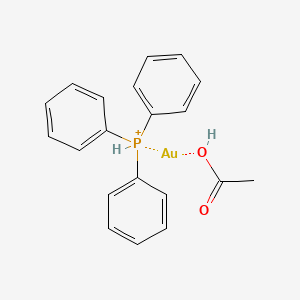

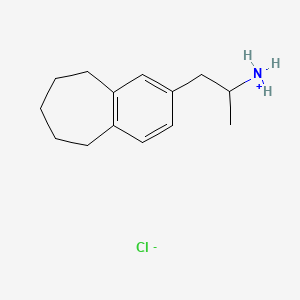
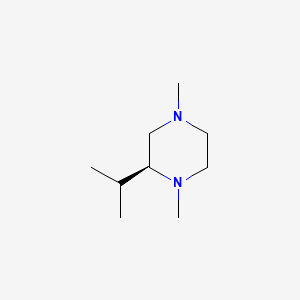
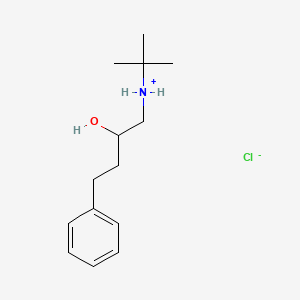
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)

